

# Application Note: Quantification of Fortunellin in Plant Extracts using HPLC-UV

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## Compound of Interest

Compound Name: *Fortunellin*

Cat. No.: *B1673558*

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## Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **Fortunellin** (acacetin 7-O-neohesperidoside) in plant extracts, particularly from citrus species such as kumquat (*Fortunella japonica*). **Fortunellin**, a flavone glycoside, has garnered interest for its potential biological activities. This method provides a reliable and reproducible approach for the accurate quantification of **Fortunellin**, which is crucial for quality control, standardization of herbal products, and pharmacological studies. The protocol outlines sample preparation, chromatographic conditions, and comprehensive method validation parameters.

## Introduction

**Fortunellin** is a naturally occurring flavonoid found in various plants, notably in the peel of kumquats.[1][2] As a glycoside of acacetin, it belongs to a class of compounds with reported antioxidant and other potential health benefits. Accurate quantification of **Fortunellin** in plant extracts is essential for ensuring the quality and consistency of botanical preparations and for advancing research into its therapeutic applications. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and accuracy.[3] This document provides a detailed protocol for a validated HPLC-UV method suitable for the determination of **Fortunellin** in plant extracts.

## Experimental

### Materials and Reagents

- **Fortunellin** analytical standard ( $\geq 98\%$  purity)
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Formic acid (analytical grade)
- Ultrapure water
- Plant material (e.g., dried kumquat peel powder)

### Sample Preparation

- **Extraction:** Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 20 mL of 70% methanol.
- **Ultrasonication:** Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.
- **Centrifugation:** Centrifuge the extract at 4000 rpm for 15 minutes.
- **Filtration:** Filter the supernatant through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.

### HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC-UV Chromatographic Conditions for **Fortunellin** Analysis

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min, 15% B; 5-20 min, 15-25% B; 20-35 min, 25-40% B; 35-40 min, 40-60% B; 40-45 min, return to 15% B; 45-50 min, re-equilibration at 15% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	330 nm

## Method Validation

The HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Validation Parameters for **Fortunellin** Quantification

Parameter	Result
Linearity (Concentration Range)	5 - 200 µg/mL
Correlation Coefficient ( $r^2$ )	> 0.999
Accuracy (Recovery)	98.5% - 102.3%
Precision (RSD%)	
Intra-day	< 2.0%
Inter-day	< 3.0%
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL
Specificity	No interference from blank matrix

## Results and Discussion

The developed HPLC-UV method demonstrated good separation and resolution for **Fortunellin** from other components in the plant extract. The retention time for **Fortunellin** under the specified conditions was approximately 22.5 minutes. The UV spectrum of **Fortunellin** showed a maximum absorption at around 330 nm, which was selected as the detection wavelength for optimal sensitivity and specificity.

The method exhibited excellent linearity over the tested concentration range with a correlation coefficient exceeding 0.999. The accuracy of the method was confirmed by the high recovery rates, and the precision was demonstrated by the low relative standard deviation (RSD) values for both intra-day and inter-day analyses. The calculated LOD and LOQ indicate that the method is sensitive enough for the quantification of **Fortunellin** in typical plant extracts.

## Conclusion

The HPLC-UV method described in this application note is a simple, accurate, and reliable for the quantification of **Fortunellin** in plant extracts. This validated method can be effectively utilized for the quality control of raw plant materials and finished herbal products, as well as in pharmacological and phytochemical research.

## Experimental Protocols

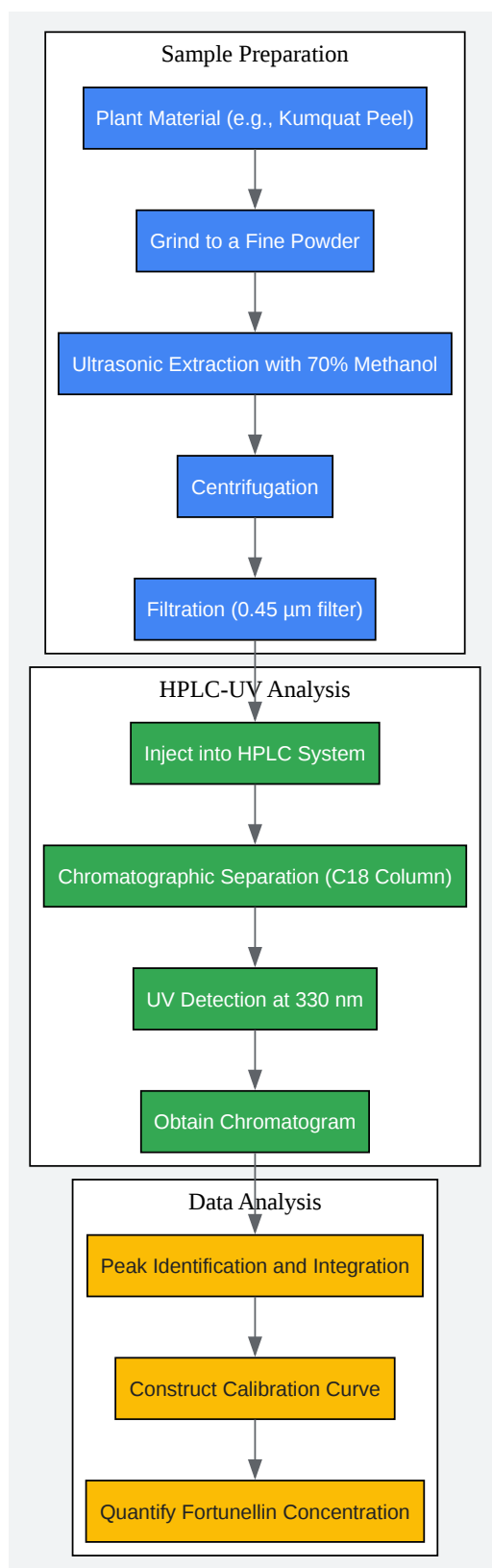
### Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **Fortunellin** standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 5 to 200 µg/mL by diluting the stock standard solution with methanol.

### Calibration Curve Construction

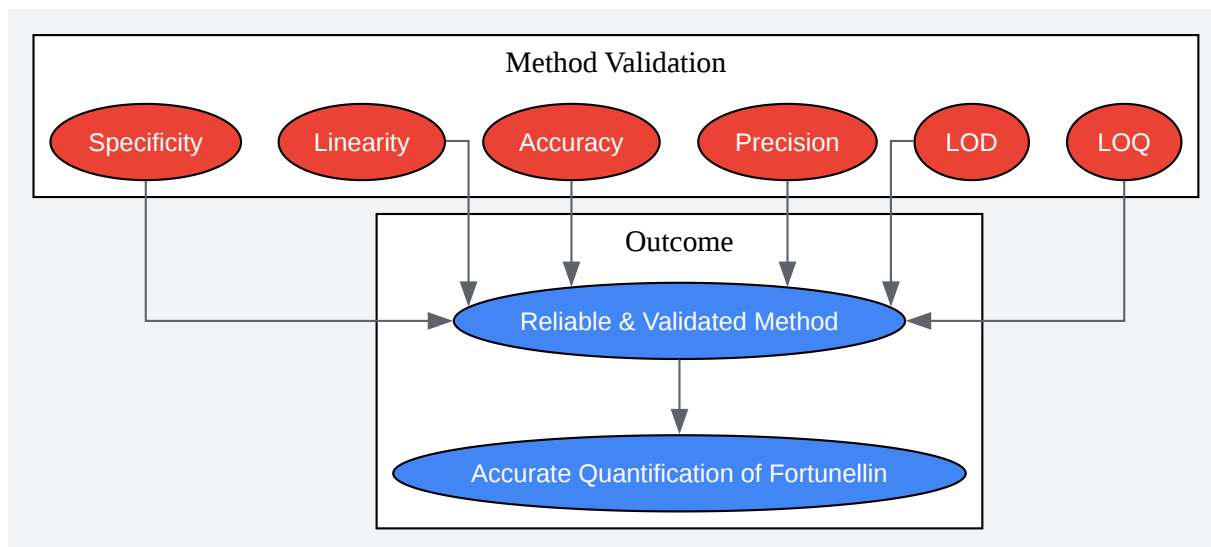
- Inject 10 µL of each working standard solution into the HPLC system.
- Record the peak area for each concentration.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient ( $r^2$ ).

## Visualizations



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Caption: Experimental workflow for the quantification of **Fortunellin**.



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Caption: Logical relationship of method validation parameters.

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